molecular formula C18H19NO B12617308 1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one CAS No. 880649-49-0

1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one

Cat. No.: B12617308
CAS No.: 880649-49-0
M. Wt: 265.3 g/mol
InChI Key: CMYSYFXOFMWQIA-HNNXBMFYSA-N
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Description

1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a phenyl group attached to a butenone structure, with an amino group linked to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 1-phenylethylamine with a suitable α,β-unsaturated ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-butanone: Similar structure but lacks the amino group.

    1-Phenyl-3-butanone: Similar structure but lacks the enone functionality.

    1-Phenyl-2-propanone: Similar structure but with a shorter carbon chain.

Uniqueness

1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one is unique due to the presence of both the enone and amino functionalities, which confer distinct chemical reactivity and biological activity. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

880649-49-0

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1-phenyl-3-[[(1S)-1-phenylethyl]amino]but-2-en-1-one

InChI

InChI=1S/C18H19NO/c1-14(13-18(20)17-11-7-4-8-12-17)19-15(2)16-9-5-3-6-10-16/h3-13,15,19H,1-2H3/t15-/m0/s1

InChI Key

CMYSYFXOFMWQIA-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=CC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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